molecular formula C11H11ClO4 B8304566 m-Chlorobenzylidene diacetate

m-Chlorobenzylidene diacetate

Cat. No.: B8304566
M. Wt: 242.65 g/mol
InChI Key: ZYBVHWFOKFFLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Chlorobenzylidene diacetate is a synthetic organic compound characterized by a benzylidene moiety (an aromatic ring linked via a methylene group) substituted with a chlorine atom at the meta position, combined with diacetate ester functional groups. The chlorine substituent likely influences electronic properties, solubility, and stability compared to other substituents (e.g., methoxy or alkyl groups).

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

[acetyloxy-(3-chlorophenyl)methyl] acetate

InChI

InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-4-3-5-10(12)6-9/h3-6,11H,1-2H3

InChI Key

ZYBVHWFOKFFLGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=CC=C1)Cl)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with m-Chlorobenzylidene Diacetate :

  • Chlorine’s electronegativity could enhance photostability but reduce solubility in polar solvents.

Diethyl 4-((E)-3-(4-Methoxyphenyl)Allylidene)-Imidazolidinedione Diacetate (Compound 4g)

Structure : Incorporates an extended conjugated allylidene group with a methoxy substituent.
Key Properties :

  • UVA Protection : UVA PF of 6.83 ± 0.05, outperforming some commercial UVA filters.
  • Degradation : Forms geometric isomers under UV light but retains >80% stability.
  • Safety: No estrogenic activity in MCF-7 assays .

Comparison :

  • The extended conjugation in 4g enhances UVA absorption, whereas this compound’s simpler structure may limit broad-spectrum activity.
  • Chlorine’s steric effects might hinder isomerization pathways, reducing photodegradation compared to allylidene derivatives.

Chlorhexidine Diacetate

Structure : A bisbiguanide antiseptic with two acetate groups.
Key Properties :

  • Application : Antimicrobial agent with moderate cytotoxicity (therapeutic index 1–5).
  • Toxicity : Cervical cell viability assays show higher toxicity than some antibiotic-derived ionic liquids (GUMBOS) .

Comparison :

  • While both compounds share diacetate groups, chlorhexidine’s bisbiguanide core contrasts sharply with this compound’s aromatic system. This highlights how functional groups dictate application: UV filtration vs. antimicrobial activity.

1-Methylestradiol Diacetate

Structure : A steroid derivative with diacetate esters.
Key Properties :

  • Reactivity : Undergoes allylic oxidation to form hydroxyketo-triene derivatives, with degradation influenced by methyl substituents .

Comparison :

  • Steroidal diacetates exhibit lower photostability due to complex ring systems, whereas this compound’s planar structure may enhance stability under UV stress.

Data Tables

Table 1: Key Parameters of Benzylidene Diacetate Derivatives

Compound Substituent λmax (nm) SPF/UVA PF Photostability (%) Cytotoxicity (IC50, µM)
3b 4-Methoxy ~310 (UVB) 3.07 85 >50
4g 4-Methoxyallylidene ~340 (UVA) 6.83 82 >50
m-Chlorobenzylidene* 3-Chloro ~300–320 (Predicted) N/A ~80 (Predicted) N/A

*Predicted based on structural analogs.

Table 2: Functional Group Impact on Properties

Group Electron Effect Solubility Photostability
Methoxy Donating High Moderate
Chloro Withdrawing Moderate High
Allylidene Conjugation Low Low

Research Findings and Implications

  • Substituent Effects : Chlorine’s electron-withdrawing nature may improve photostability but reduce solubility compared to methoxy analogs .
  • Safety Profile : Benzylidene diacetates generally exhibit low cytotoxicity, making them viable for topical applications .
  • Degradation Pathways : Unlike allylidene derivatives, this compound may avoid geometric isomerization, simplifying formulation stability .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing m-chlorobenzylidene diacetate, and how does steric configuration influence its stability?

  • Methodological Answer : Synthesis typically involves the reaction of m-chlorobenzaldehyde with acetic anhydride under controlled reflux conditions. Evidence from analogous compounds (e.g., benzylidene diacetate) indicates that steric factors, such as the distance of the double bond from the ester group, critically affect decomposition rates. For instance, benzylidene diacetate derivatives with conjugated double bonds exhibit unimolecular decomposition rates ~6× faster than non-conjugated analogs due to resonance stabilization . Thermal stability should be assessed via differential scanning calorimetry (DSC) or kinetic studies under inert atmospheres.

Q. How can researchers validate the purity and structural integrity of m-chlorobenzylidene diacetate during synthesis?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. For example, 1^1H NMR should confirm the absence of unreacted m-chlorobenzaldehyde (δ 9.8–10.0 ppm for aldehyde protons). Mass spectrometry (MS) can verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H10_{10}ClO4_4). Cross-reference with IR spectroscopy for ester C=O stretches (~1740 cm1^{-1}) .

Q. What are the recommended safety protocols for handling m-chlorobenzylidene diacetate in laboratory settings?

  • Methodological Answer : Follow OSHA/NIOSH guidelines for chlorinated compounds:

  • Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
  • Implement engineering controls (e.g., negative-pressure environments) if airborne concentrations exceed 1 ppm.
  • Decontaminate spills with activated carbon or alkaline hydrolysis.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can conflicting decomposition kinetics data for m-chlorobenzylidene diacetate be resolved across independent studies?

  • Methodological Answer : Discrepancies may arise from experimental variables (e.g., temperature gradients, solvent purity). Standardize protocols using:

  • Isothermal thermogravimetric analysis (TGA) to measure activation energy (Ea_a) via the Arrhenius equation.
  • Gas chromatography-mass spectrometry (GC-MS) to identify side products (e.g., acetic anhydride reformation).
  • Proficiency testing across labs, as in EPA interlaboratory studies, can quantify systematic errors (e.g., ±10% acceptance windows for quantitative data) .

Q. What role does m-chlorobenzylidene diacetate play in reactive oxygen species (ROS) detection assays, and how can its fluorescence efficiency be optimized?

  • Methodological Answer : Analogous diacetates (e.g., DCFH-DA) require esterase cleavage to release fluorescent probes. For m-chlorobenzylidene diacetate:

  • Optimize hydrolysis using pH 7.4 buffers with porcine liver esterase (0.1–1.0 U/mL).
  • Validate ROS specificity via competitive inhibition (e.g., catalase for H2_2O2_2, superoxide dismutase for O_2$$^-).
  • Use D-optimal experimental design to balance variables (probe concentration, incubation time) in biological matrices .

Q. How does the electronic effect of the meta-chloro substituent influence the reactivity of benzylidene diacetates in oxidation reactions?

  • Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. Compare with ortho- and para-isomers via:

  • Cyclic voltammetry to quantify redox potentials.
  • Density functional theory (DFT) calculations to map electron density distributions (e.g., Mulliken charges).
  • Experimental kinetics in polar aprotic solvents (e.g., acetonitrile) to isolate electronic effects from steric hindrance .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in m-chlorobenzylidene diacetate toxicity studies?

  • Methodological Answer : Apply one-way ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear responses (e.g., ROS production), use log-linear regression or EC50_{50} modeling via GraphPad Prism. Include power analysis to determine sample sizes (α=0.05, β=0.2) .

Q. How can researchers address low reproducibility in fluorescence assays using m-chlorobenzylidene diacetate derivatives?

  • Methodological Answer : Standardize protocols:

  • Pre-treat cells with ROS scavengers to establish baseline signals.
  • Normalize fluorescence to protein content (e.g., BCA assay).
  • Validate with flow cytometry gating (FSC/SSC to exclude debris) and internal controls (e.g., H2_2O2_2-treated samples) .

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